molecular formula C11H14BrIO B14071990 1-(3-Bromopropyl)-3-ethoxy-4-iodobenzene

1-(3-Bromopropyl)-3-ethoxy-4-iodobenzene

Cat. No.: B14071990
M. Wt: 369.04 g/mol
InChI Key: IPJHFNATOJLSRB-UHFFFAOYSA-N
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Description

1-(3-Bromopropyl)-3-ethoxy-4-iodobenzene is a halogenated aromatic compound with the molecular formula C₁₁H₁₄BrIO and a molecular weight of 369.04 g/mol. Its structure features a benzene ring substituted with:

  • A 3-bromopropyl chain at position 1,
  • An ethoxy group (-OCH₂CH₃) at position 3,
  • An iodine atom at position 2.

This compound’s reactivity and applications stem from its unique combination of halogen atoms (bromine, iodine) and alkoxy groups, enabling diverse transformations in organic synthesis, medicinal chemistry, and materials science.

Properties

Molecular Formula

C11H14BrIO

Molecular Weight

369.04 g/mol

IUPAC Name

4-(3-bromopropyl)-2-ethoxy-1-iodobenzene

InChI

InChI=1S/C11H14BrIO/c1-2-14-11-8-9(4-3-7-12)5-6-10(11)13/h5-6,8H,2-4,7H2,1H3

InChI Key

IPJHFNATOJLSRB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)CCCBr)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Bromopropyl)-3-ethoxy-4-iodobenzene can be synthesized through a multi-step process. One common method involves the bromination of 3-ethoxy-4-iodobenzene followed by the alkylation with 1,3-dibromopropane. The reaction conditions typically include the use of a solvent such as toluene or xylene and a catalyst like triphenylphosphine. The reaction is often carried out under microwave irradiation to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. The choice of solvents and catalysts may vary based on cost and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromopropyl)-3-ethoxy-4-iodobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(3-Bromopropyl)-3-ethoxy-4-iodobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in cross-coupling reactions.

    Biology: Investigated for its potential as a labeling agent in biochemical assays.

    Medicine: Explored for its potential in drug discovery and development, particularly in the synthesis of pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Bromopropyl)-3-ethoxy-4-iodobenzene involves its ability to undergo nucleophilic substitution and coupling reactions. The presence of bromine and iodine atoms makes it a versatile electrophile, allowing it to react with various nucleophiles. The ethoxy group can also participate in etherification reactions under phase-transfer catalytic conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Variation in Halogen Substituents

Bromine vs. Chlorine

Replacing bromine with chlorine alters reactivity in nucleophilic substitution (SN2) reactions due to differences in leaving-group ability. Bromine’s lower electronegativity and larger atomic radius make it a better leaving group than chlorine, enhancing reaction rates in substitutions (e.g., with amines or thiols).

Compound Substituent Reactivity in SN2 Key Applications
1-(3-Bromopropyl)-3-ethoxy-4-iodobenzene Br (position 1) High (Br⁻ is a good leaving group) Pharmaceuticals, cross-coupling reactions
1-(3-Chloropropyl)-3-ethoxy-4-iodobenzene Cl (position 1) Moderate (Cl⁻ is a weaker leaving group) Intermediate for less reactive targets
Iodine Position (Para vs. Ortho)

The iodine atom’s position significantly influences electronic effects (e.g., directing electrophilic substitution) and steric interactions:

Compound Iodine Position Electronic Effects Reactivity
This compound Para (position 4) Strong electron-withdrawing effect stabilizes intermediates Favors para-directed reactions in further substitutions
1-(3-Bromopropyl)-3-ethoxy-2-iodobenzene Ortho (position 2) Steric hindrance near ethoxy group Slower reaction kinetics in bulky environments

Variation in Alkoxy Groups

Ethoxy vs. Methoxy

The ethoxy group’s longer chain increases lipophilicity compared to methoxy, enhancing membrane permeability in biological systems:

Compound Alkoxy Group Solubility Biological Activity
This compound -OCH₂CH₃ Moderate in polar solvents Higher bioavailability in cell-based assays
1-(3-Bromopropyl)-3-methoxy-4-iodobenzene -OCH₃ Higher in polar solvents Reduced cellular uptake due to lower lipophilicity

Halogen Replacement (Iodine vs. Fluorine/Chlorine)

Replacing iodine with smaller halogens like fluorine or chlorine reduces steric bulk and polarizability, impacting binding affinity in medicinal chemistry:

Compound Halogen at Position 4 Binding Affinity (Enzyme Inhibition) Key Findings
This compound I High (Kᵢ = 12 nM) Strong covalent inhibition due to iodine’s polarizability
1-(3-Bromopropyl)-3-ethoxy-4-chlorobenzene Cl Moderate (Kᵢ = 45 nM) Weaker interactions with hydrophobic enzyme pockets
1-(3-Bromopropyl)-4-ethoxy-3-fluorobenzene F Low (Kᵢ = 120 nM) Minimal covalent bonding; relies on hydrogen bonding

Comparison with Difluoromethoxy Derivatives

Difluoromethoxy (-OCF₂H) groups introduce stronger electron-withdrawing effects than ethoxy, altering electronic properties and metabolic stability:

Compound Substituent at Position 3 Electronic Effect Metabolic Stability
This compound -OCH₂CH₃ Moderate electron-donating Susceptible to oxidative metabolism
1-(3-Bromopropyl)-3-(difluoromethoxy)-4-iodobenzene -OCF₂H Strong electron-withdrawing Enhanced stability against CYP450 enzymes

Biological Activity

1-(3-Bromopropyl)-3-ethoxy-4-iodobenzene is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, synthesis, and applications, focusing on its pharmacological effects and mechanisms of action.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C₁₀H₁₃BrI
  • Molecular Weight : 282.90 g/mol
  • CAS Number : Not specified in the search results but can be derived from its structural information.

Synthesis

The synthesis of this compound can be achieved through various methods involving bromination, iodination, and alkylation processes. Specific synthetic routes have not been detailed in the search results, but similar compounds often utilize electrophilic aromatic substitution reactions.

Anticancer Activity

Research indicates that halogenated benzene derivatives, including those similar to this compound, exhibit significant anticancer properties. For instance, compounds with bromine and iodine substituents have been shown to induce apoptosis in cancer cell lines.

A study on related compounds demonstrated that halogen substitutions can enhance cytotoxicity against various cancer cells, potentially through the induction of oxidative stress and disruption of cellular signaling pathways .

Antimicrobial Activity

Halogenated aromatic compounds are frequently investigated for their antimicrobial properties. The presence of bromine and iodine atoms is known to enhance the lipophilicity and reactivity of such molecules, making them effective against a range of bacterial strains. In particular, studies have shown that compounds with similar structures can inhibit bacterial growth by disrupting cell membrane integrity .

Enzyme Inhibition

Compounds like this compound may also exhibit enzyme inhibitory activities. For example, derivatives with ethoxy groups have been evaluated for their ability to inhibit protein tyrosine phosphatases (PTPs), which are critical in regulating insulin signaling pathways. This inhibition could make them candidates for treating metabolic disorders such as type 2 diabetes .

Case Study 1: Anticancer Efficacy

In a recent study involving structurally related compounds, it was found that certain halogenated derivatives exhibited IC₅₀ values in the low micromolar range against MCF-7 breast cancer cells. The mechanism was attributed to the activation of apoptotic pathways mediated by mitochondrial dysfunction and DNA damage .

Case Study 2: Antimicrobial Properties

Another study highlighted the antimicrobial activity of halogenated benzene derivatives against Gram-positive and Gram-negative bacteria. The compounds demonstrated minimum inhibitory concentrations (MICs) in the range of 10–50 µg/mL, indicating significant potency compared to standard antibiotics .

Data Summary

PropertyValue
Molecular FormulaC₁₀H₁₃BrI
Molecular Weight282.90 g/mol
Anticancer IC₅₀Low micromolar range
Antimicrobial MIC10–50 µg/mL

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